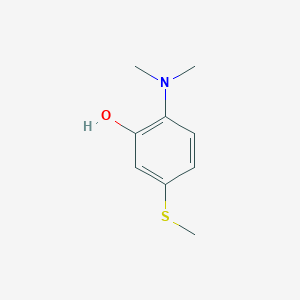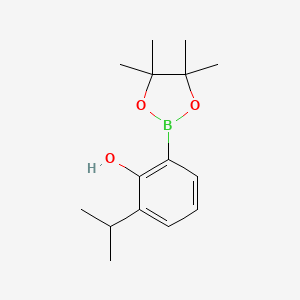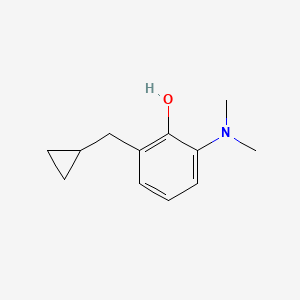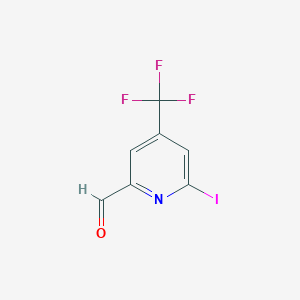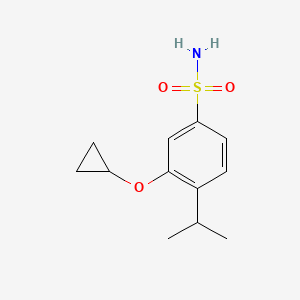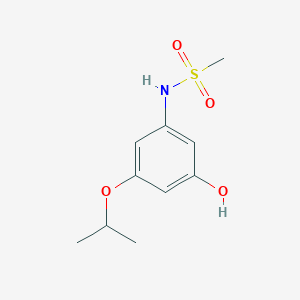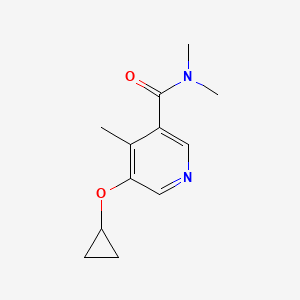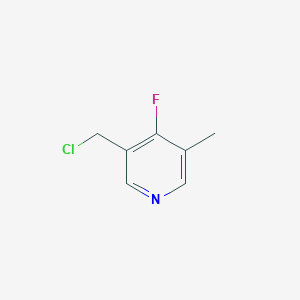
3-(Chloromethyl)-4-fluoro-5-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)-4-fluoro-5-methylpyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a chloromethyl group, a fluorine atom, and a methyl group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-4-fluoro-5-methylpyridine typically involves the chloromethylation of 4-fluoro-5-methylpyridine. One common method is the reaction of 4-fluoro-5-methylpyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which facilitate the formation of the chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and improved safety. The use of microwave irradiation has also been explored to enhance reaction rates and reduce reaction times.
化学反応の分析
Types of Reactions
3-(Chloromethyl)-4-fluoro-5-methylpyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is 4-fluoro-5-methylpyridine.
科学的研究の応用
3-(Chloromethyl)-4-fluoro-5-methylpyridine has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with antimicrobial and anti-inflammatory properties.
Agrochemicals: The compound is used in the development of herbicides and insecticides due to its ability to disrupt biological processes in pests.
Materials Science: It is employed in the synthesis of advanced materials, including polymers and coatings, due to its reactivity and functional groups.
作用機序
The mechanism of action of 3-(Chloromethyl)-4-fluoro-5-methylpyridine depends on its application:
Pharmaceuticals: It may act by inhibiting specific enzymes or receptors in microbial or human cells, leading to therapeutic effects.
Agrochemicals: The compound can interfere with essential biological pathways in pests, such as enzyme inhibition or disruption of cell membrane integrity.
類似化合物との比較
Similar Compounds
3-(Chloromethyl)-5-methylpyridine: Similar structure but lacks the fluorine atom.
4-Fluoro-5-methylpyridine: Similar structure but lacks the chloromethyl group.
3-(Chloromethyl)-4-methylpyridine: Similar structure but lacks the fluorine atom and has an additional methyl group.
Uniqueness
3-(Chloromethyl)-4-fluoro-5-methylpyridine is unique due to the presence of both the chloromethyl and fluorine substituents on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific applications in pharmaceuticals, agrochemicals, and materials science.
特性
分子式 |
C7H7ClFN |
|---|---|
分子量 |
159.59 g/mol |
IUPAC名 |
3-(chloromethyl)-4-fluoro-5-methylpyridine |
InChI |
InChI=1S/C7H7ClFN/c1-5-3-10-4-6(2-8)7(5)9/h3-4H,2H2,1H3 |
InChIキー |
NEYPAUZLGKDZLA-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=CC(=C1F)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


